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(5-Fluoro-2,3-dimethoxyphenyl)methanol Documentation Hub

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  • Product: (5-Fluoro-2,3-dimethoxyphenyl)methanol
  • CAS: 1378794-80-9

Core Science & Biosynthesis

Foundational

Chemical properties of (5-Fluoro-2,3-dimethoxyphenyl)methanol

The following technical guide details the chemical properties, synthesis, and reactivity of (5-Fluoro-2,3-dimethoxyphenyl)methanol , a specialized intermediate used in medicinal chemistry for the development of fluorinat...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and reactivity of (5-Fluoro-2,3-dimethoxyphenyl)methanol , a specialized intermediate used in medicinal chemistry for the development of fluorinated bioactive scaffolds.

[1]

Executive Summary

(5-Fluoro-2,3-dimethoxyphenyl)methanol (CAS: 1378794-80-9) is a tri-substituted benzyl alcohol derivative characterized by a specific substitution pattern: two electron-donating methoxy groups at positions 2 and 3, and an electron-withdrawing fluorine atom at position 5.[1] This unique electronic push-pull system makes it a high-value building block in drug discovery, particularly for optimizing metabolic stability and potency in kinase inhibitors and GPCR ligands.[1] The fluorine atom serves as a metabolic blocker and electronic modulator, while the hydroxymethyl group provides a versatile handle for further functionalization.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

The compound exists as a crystalline solid or off-white powder.[1] Its lipophilicity (LogP ~1.03) suggests good membrane permeability relative to more polar benzyl alcohols, making it suitable for fragment-based drug design.

Table 1: Physicochemical Specifications
PropertyValue / Description
CAS Number 1378794-80-9
IUPAC Name (5-Fluoro-2,3-dimethoxyphenyl)methanol
Molecular Formula C₉H₁₁FO₃
Molecular Weight 186.18 g/mol
SMILES COC1=C(OC)C(CO)=CC(F)=C1
Appearance White to off-white crystalline solid
Predicted LogP 1.03 ± 0.2
H-Bond Donors/Acceptors 1 Donor / 3 Acceptors
Solubility Soluble in DMSO, Methanol, DCM, Ethyl Acetate; Sparingly soluble in water

Synthetic Methodologies

The synthesis of (5-Fluoro-2,3-dimethoxyphenyl)methanol typically proceeds via the reduction of its oxidized precursors (aldehyde or ester).[1] The choice of route depends on the availability of starting materials and scale requirements.

Protocol A: Reduction of 5-Fluoro-2,3-dimethoxybenzaldehyde

This is the preferred laboratory-scale route due to mild conditions and high yield.[1]

  • Reagents: Sodium Borohydride (NaBH₄), Methanol (MeOH) or Ethanol (EtOH).

  • Procedure:

    • Dissolve 5-Fluoro-2,3-dimethoxybenzaldehyde (1.0 eq) in anhydrous MeOH at 0°C.

    • Slowly add NaBH₄ (1.5 eq) portion-wise to control hydrogen evolution.

    • Stir at room temperature for 2–4 hours (monitor via TLC/LCMS).

    • Quench: Add saturated NH₄Cl solution or dilute HCl.

    • Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate.

    • Purification: Recrystallization from hexanes/EtOAc or silica gel chromatography.

Protocol B: Reduction of Methyl 5-fluoro-2,3-dimethoxybenzoate

Used when the carboxylic acid derivative is the primary source.[1] Requires stronger reducing agents.

  • Reagents: Lithium Aluminum Hydride (LiAlH₄), dry THF.

  • Procedure:

    • Suspend LiAlH₄ (1.2 eq) in dry THF under N₂ atmosphere at 0°C.

    • Add ester solution dropwise.

    • Reflux for 1–2 hours.

    • Workup: Fieser workup (Water/15% NaOH/Water) to precipitate aluminum salts.

Reactivity Profile & Transformations

The reactivity of (5-Fluoro-2,3-dimethoxyphenyl)methanol is defined by two distinct centers: the benzylic alcohol (primary reactivity) and the aromatic ring (secondary reactivity).[1]

Benzylic Functionalization

The hydroxyl group is a "chemical handle" allowing conversion into electrophilic species (halides, mesylates) or oxidation to aldehydes.

  • Halogenation: Conversion to 5-Fluoro-2,3-dimethoxybenzyl chloride using Thionyl Chloride (SOCl₂) or Methanesulfonyl chloride (MsCl) followed by displacement.[1] This activates the molecule for N-alkylation (e.g., attaching to a piperazine or heterocyclic core).

  • Oxidation: Re-oxidation to the aldehyde using Dess-Martin Periodinane (DMP) or Swern Oxidation conditions if the aldehyde is required as an intermediate for reductive amination.

Electronic Structure & Aromatic Substitution

The aromatic ring is electron-rich due to the two methoxy groups (positions 2,3), but deactivated at position 5 by Fluorine.

  • Electronic Effect: The 2-OMe and 3-OMe groups are strong ortho/para directors.[1]

  • Steric Constraint: The 2-OMe group creates significant steric bulk near the benzylic position, potentially retarding nucleophilic attacks at the benzylic carbon compared to unhindered analogs.

  • Metabolic Stability: The Fluorine at C5 blocks metabolic hydroxylation at this position, a common clearance pathway for electron-rich aromatics.

Visualization: Synthesis and Reactivity Workflow[1]

G cluster_0 Core Reactivity Pathway Aldehyde 5-Fluoro-2,3- dimethoxybenzaldehyde Target (5-Fluoro-2,3- dimethoxyphenyl)methanol (Target) Aldehyde->Target Reduction (NaBH4/MeOH) Target->Aldehyde Oxidation (DMP/Swern) Chloride Benzyl Chloride Derivative Target->Chloride Activation (SOCl2 or PBr3) Amine N-Benzylated Drug Scaffold Chloride->Amine Nucleophilic Subst. (H-N-Heterocycle)

Caption: Synthetic workflow showing reduction from precursor and subsequent activation for drug scaffold coupling.

Applications in Drug Discovery[6]

This molecule serves as a critical pharmacophore fragment . Its specific utility lies in:

  • Kinase Inhibition: The 2,3-dimethoxy motif mimics the ATP-binding hinge region interactions found in several tyrosine kinase inhibitors.

  • Metabolic Blocking: The C5-Fluorine atom prevents oxidative metabolism (Phase I) at the para-position relative to the C2-methoxy, extending the half-life (

    
    ) of the final drug candidate.[1]
    
  • Conformational Locking: The intramolecular repulsion between the C2-methoxy oxygen and the benzylic oxygen can restrict conformational freedom, potentially reducing the entropic penalty of binding to a protein target.

Handling and Safety Data

  • Hazard Classification: Irritant (Skin/Eye).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The compound is generally stable but should be protected from strong oxidizing agents.

  • Safety Protocol:

    • Use chemical resistant gloves (Nitrile).

    • Perform synthesis in a fume hood to avoid inhalation of dust or solvent vapors.

    • In case of contact, wash with copious amounts of water.

References

  • Fluorochem Products. (5-Fluoro-2,3-dimethoxyphenyl)methanol Product Page. Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for (5-Fluoro-2-methoxyphenyl)methanol (Analogous Structure Data). Retrieved from

  • Sigma-Aldrich. Benzyl Alcohol Derivatives and Safety Data. Retrieved from [1]

  • ChemicalBook. CAS 1378794-80-9 Entry and Properties. Retrieved from

Sources

Exploratory

(5-Fluoro-2,3-dimethoxyphenyl)methanol CAS number and identifiers

Technical Guide: (5-Fluoro-2,3-dimethoxyphenyl)methanol An In-depth Profile of a Key Fluorinated Building Block for Advanced Drug Discovery Abstract (5-Fluoro-2,3-dimethoxyphenyl)methanol is a fluorinated aromatic alcoho...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: (5-Fluoro-2,3-dimethoxyphenyl)methanol

An In-depth Profile of a Key Fluorinated Building Block for Advanced Drug Discovery

Abstract

(5-Fluoro-2,3-dimethoxyphenyl)methanol is a fluorinated aromatic alcohol that serves as a valuable intermediate and building block in medicinal chemistry and organic synthesis. The strategic incorporation of fluorine and methoxy functional groups onto the phenyl ring allows for the fine-tuning of molecular properties critical for drug development, including metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive overview of its chemical identifiers, physicochemical properties, a conceptual synthesis pathway, its role in modern drug design, and essential safety and handling protocols.

Core Chemical Identity and Physicochemical Properties

Precise identification is the foundation of reproducible research. (5-Fluoro-2,3-dimethoxyphenyl)methanol is uniquely defined by a set of identifiers that distinguish it from other structurally similar compounds. The most critical of these is the CAS (Chemical Abstracts Service) number, which serves as a universal standard.

A common point of confusion arises with related isomers such as (5-Fluoro-2-methoxyphenyl)methanol, which possesses a different CAS number (426831-32-5) and distinct properties.[1] Researchers must exercise diligence in verifying the CAS number to ensure the correct material is sourced and utilized in their experimental workflows.

The workflow for verifying a chemical's identity is a critical self-validating system in any research endeavor.

cluster_0 Chemical Identity Verification Workflow CompoundName Common Name (5-Fluoro-2,3-dimethoxyphenyl)methanol IUPAC Systematic IUPAC Name (5-fluoro-2,3-dimethoxyphenyl)methanol CompoundName->IUPAC Standardize Structure 2D Chemical Structure IUPAC->Structure Generate CAS CAS Number 1378794-80-9 Structure->CAS Assign Identifiers Molecular Formula InChI & InChIKey SMILES Structure->Identifiers Compute Database Cross-Reference with Databases (e.g., PubChem, SciFinder, Vendor Catalogs) CAS->Database Verify Identifiers->Database Verify

Caption: Workflow for unambiguous chemical identification.

The key identifiers and computed properties for (5-Fluoro-2,3-dimethoxyphenyl)methanol are summarized below for quick reference.

Identifier / PropertyValueSource
CAS Number 1378794-80-9 Fluorochem[2]
IUPAC Name (5-fluoro-2,3-dimethoxyphenyl)methanolFluorochem[2]
Molecular Formula C₉H₁₁FO₃Fluorochem[2]
Molecular Weight 186.18 g/mol Fluorochem[2]
Canonical SMILES COC1=CC(F)=CC(CO)=C1OCFluorochem[2]
InChI InChI=1S/C9H11FO3/c1-12-8-4-7(10)3-6(5-11)9(8)13-2/h3-4,11H,5H2,1-2H3Fluorochem[2]
InChI Key VKQSDTPEPFXCTH-UHFFFAOYSA-NFluorochem[2]
MDL Number MFCD19439899Fluorochem[2]
LogP (Calculated) 1.03Fluorochem[2]
Purity (Typical) >95%Fluorochem[2]

Conceptual Synthesis and Mechanistic Considerations

Retrosynthetic Analysis: The primary C-O bond of the hydroxymethyl group can be disconnected, pointing to a 5-fluoro-2,3-dimethoxybenzaldehyde or a 5-fluoro-2,3-dimethoxybenzoic acid as the immediate precursor. This precursor is the core scaffold, which itself can be assembled through various aromatic substitution and functional group interconversion strategies.

cluster_1 Conceptual Synthesis Pathway Target Target Molecule (5-Fluoro-2,3-dimethoxyphenyl)methanol Precursor Key Precursor 5-Fluoro-2,3-dimethoxybenzaldehyde Target->Precursor Selective Reduction StartingMaterial Plausible Starting Material e.g., 1-Fluoro-2,3-dimethoxybenzene Precursor->StartingMaterial Formylation (e.g., Vilsmeier-Haack)

Caption: Conceptual retrosynthesis of the target compound.

Forward Synthesis Rationale:

  • Scaffold Formation: The synthesis would begin with a suitably substituted benzene ring. The challenge lies in the precise placement of the fluoro and two methoxy groups.

  • Carbonyl Installation: A formylation reaction (e.g., Vilsmeier-Haack) or Friedel-Crafts acylation followed by oxidation state adjustment could be employed to install the aldehyde group at the desired position, ortho to a methoxy group. The regioselectivity of this step is governed by the directing effects of the existing substituents.

  • Selective Reduction (Key Step): The transformation from the benzaldehyde precursor to the benzyl alcohol is the crucial final step.

    • Choice of Reagent: Sodium borohydride (NaBH₄) is an ideal choice for this reduction. Its selection is based on its mild nature and high chemoselectivity for aldehydes and ketones over other potentially reducible functional groups. It is safer and easier to handle than more powerful reducing agents like lithium aluminum hydride (LiAlH₄).

    • Mechanism: The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde.

    • Solvent: Protic solvents like methanol or ethanol are typically used. They serve not only to dissolve the reactants but also to protonate the resulting alkoxide intermediate during the workup phase to yield the final alcohol.

Role in Modern Drug Discovery

The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, used to enhance key pharmacokinetic and pharmacodynamic properties.[3] The trifluoromethyl group, for instance, is known to increase metabolic stability and lipophilicity.[4] (5-Fluoro-2,3-dimethoxyphenyl)methanol provides a scaffold that combines the benefits of a fluorine atom with the electronic and steric influence of two methoxy groups.

  • Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes. Placing a fluorine atom on the aromatic ring can block potential sites of metabolism, thereby increasing the drug's half-life and bioavailability.

  • Modulation of pKa: The high electronegativity of fluorine can lower the pKa of nearby acidic or basic functional groups, which can influence a molecule's ionization state, solubility, and ability to interact with protein targets.

  • Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions within a protein's binding pocket, including hydrogen bonds and dipole-dipole interactions, potentially increasing the potency of the drug candidate.

  • Conformational Control: The methoxy groups provide steric bulk and can influence the preferred conformation of the molecule, which can be critical for optimal binding to a biological target. They also act as hydrogen bond acceptors.

This compound is therefore not just an inert spacer but an active contributor to the molecular properties of a final drug substance, making it a "smart" building block for lead optimization campaigns.

Safety, Handling, and Storage

As a fine chemical intended for research, (5-Fluoro-2,3-dimethoxyphenyl)methanol requires careful handling by trained personnel in a controlled laboratory environment. While a specific safety data sheet (SDS) for this exact compound is not publicly available, data from close structural analogs like (5-fluoro-2-methoxyphenyl)methanol provides essential guidance.

Hazard ClassGHS PictogramSignal WordHazard Statement
Serious Eye Damage/Irritation GHS07 (Exclamation Mark)WarningH319: Causes serious eye irritation[1][5]

Personal Protective Equipment (PPE) and Handling Protocols:

A systematic approach to safety is non-negotiable. The following workflow should be adopted when handling this and similar chemical reagents.

cluster_2 Chemical Handling Safety Protocol Receive Receive & Log Compound Review Review SDS of Compound or Close Analog Receive->Review PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Review->PPE Handling Handle in Ventilated Area (Fume Hood) PPE->Handling Storage Store in a Cool, Dry, Well-Ventilated Place Handling->Storage Disposal Dispose of Waste via Approved Procedures Handling->Disposal

Caption: Standard safety workflow for handling chemical reagents.

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[6]

  • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[6]

  • Skin Protection: Wear impervious protective gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.

  • Respiratory Protection: If dusts or aerosols may be generated, a suitable respirator should be used.[6]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[7]

  • Storage: Keep the container tightly sealed and store in a cool, dry, and well-ventilated place away from incompatible materials.[6]

Exemplar Experimental Protocol: Reduction of a Substituted Benzaldehyde

This protocol provides a detailed, step-by-step methodology for the reduction of a generic substituted benzaldehyde to its corresponding benzyl alcohol, illustrating the key chemical transformation discussed in Section 2.

Objective: To reduce 1.0 equivalent of a substituted benzaldehyde to the corresponding benzyl alcohol using sodium borohydride.

Materials:

  • Substituted benzaldehyde (e.g., 5-Fluoro-2,3-dimethoxybenzaldehyde)

  • Sodium borohydride (NaBH₄)

  • Methanol (reagent grade)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, stir bar, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the substituted benzaldehyde (e.g., 5.0 g, 1.0 eq) in methanol (30 mL).

    • Rationale: Methanol is chosen as a protic solvent that readily dissolves both the aldehyde starting material and the NaBH₄ reagent.

  • Cooling:

    • Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.

    • Rationale: The reduction is exothermic. Cooling the reaction mixture controls the reaction rate, prevents potential side reactions, and ensures safety.

  • Addition of Reducing Agent:

    • Slowly add sodium borohydride (NaBH₄) (1.2 eq) to the stirred solution in small portions over 15-20 minutes.

    • Rationale: A slight excess of NaBH₄ ensures the complete conversion of the aldehyde. Slow, portion-wise addition is critical to manage the exothermic reaction and the accompanying hydrogen gas evolution.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot has disappeared.

    • Rationale: TLC is a rapid and effective technique to visually confirm the consumption of the starting material and the formation of the more polar alcohol product.

  • Quenching:

    • Once the reaction is complete, slowly and carefully add deionized water (20 mL) to quench the excess NaBH₄. After gas evolution ceases, acidify the mixture to pH ~5-6 with 1 M HCl.

    • Rationale: Quenching destroys any unreacted hydride reagent. Acidification protonates the intermediate alkoxide to form the final alcohol product and helps in the subsequent workup.

  • Extraction:

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

    • Rationale: The organic product is more soluble in ethyl acetate than in the aqueous methanol mixture. Multiple extractions ensure efficient recovery of the product.

  • Washing and Drying:

    • Combine the organic layers and wash with brine (1 x 20 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

    • Rationale: The brine wash removes residual water from the organic phase. MgSO₄ is a drying agent that removes trace amounts of water. Evaporation removes the solvent to yield the crude product.

  • Purification:

    • The resulting crude alcohol can be purified by flash column chromatography or recrystallization, if necessary, to yield the pure (5-Fluoro-2,3-dimethoxyphenyl)methanol.

References

  • PubChem. (5-Fluoro-2-methoxyphenyl)methanol. National Center for Biotechnology Information. [Link]

  • Chemical Label. (5-fluoro-2-methoxyphenyl)methanol. [Link]

  • Matrix Fine Chemicals. (2,4-DIMETHOXYPHENYL)METHANOL. [Link]

  • Methanol Safety Data Sheet. [Link]

  • PubChem. (5R)-3-(3,4-difluoro-2-methoxyphenyl)-4,5-dimethyl-5-(trifluoromethyl)furan-2-one. National Center for Biotechnology Information. [Link]

  • PubChem. (3-Fluoro-5-methoxyphenyl)methanol. National Center for Biotechnology Information. [Link]

  • Veeprho. (3,5-Dimethoxyphenyl)methanol. [Link]

  • ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Link]

  • CAS Common Chemistry. 4-Methoxy-α-(trifluoromethyl)benzenemethanol. American Chemical Society. [Link]

  • Google Patents. CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.
  • Organic and Pharmaceutical Chemistry Journal. Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. [Link]

  • Mobei. (3-methoxy-5-phenylmethoxyphenyl)methanol. [Link]

  • MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • Virginia Commonwealth University. Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. [Link]

  • ResearchGate. Practical Generation of 3,5-Dimethoxybenzyllithium: Application to the Synthesis of 5-Substituted-Resorcinols. [Link]

  • Royal Society of Chemistry. Selective reduction of CO2 to a methanol equivalent by B(C6F5)3-activated alkaline earth catalysis. [Link]

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Synthesis of (5-Fluoro-2,3-dimethoxyphenyl)methanol

The following Application Note and Protocol details the synthesis of (5-Fluoro-2,3-dimethoxyphenyl)methanol , a specialized fluorinated building block often utilized in the development of kinase inhibitors (e.g., BTK inh...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol details the synthesis of (5-Fluoro-2,3-dimethoxyphenyl)methanol , a specialized fluorinated building block often utilized in the development of kinase inhibitors (e.g., BTK inhibitors) and other medicinal chemistry campaigns.

This guide prioritizes a scalable, modular approach , offering a direct reduction protocol for commercially available precursors and a robust de novo synthesis route starting from o-Vanillin for cases where the aldehyde intermediate is unavailable.

Introduction & Retrosynthetic Analysis[1][2]

(5-Fluoro-2,3-dimethoxyphenyl)methanol is a critical intermediate for introducing a metabolically stable, electron-rich fluorinated aryl motif into drug candidates. The fluorine atom at the C5 position modulates the pKa of adjacent functional groups and blocks metabolic oxidation at the para-position relative to the methoxy group.

Retrosynthetic Strategy

The synthesis is approached via a Late-Stage Reduction of the corresponding benzaldehyde. If the aldehyde is not commercially sourced, it is synthesized via Regioselective Electrophilic Fluorination of o-Vanillin, exploiting the directing power of the phenol group to install the fluorine atom specifically at the C5 position.

Retrosynthesis Target (5-Fluoro-2,3-dimethoxyphenyl)methanol (Target) Aldehyde 5-Fluoro-2,3-dimethoxybenzaldehyde (Key Intermediate) Target->Aldehyde Reduction (NaBH4) Phenol 5-Fluoro-2-hydroxy-3-methoxybenzaldehyde (5-Fluoro-o-vanillin) Aldehyde->Phenol O-Methylation (MeI/K2CO3) Start o-Vanillin (Starting Material) Phenol->Start Electrophilic Fluorination (Selectfluor)

Caption: Retrosynthetic disconnection showing the linear pathway from o-Vanillin to the target alcohol.

Experimental Protocols

Method A: Reduction of 5-Fluoro-2,3-dimethoxybenzaldehyde (Primary Route)

Use this protocol if the aldehyde precursor is available.

Reaction Overview:



Reagents & Materials:

Reagent Equiv. MW ( g/mol ) Role
5-Fluoro-2,3-dimethoxybenzaldehyde 1.0 184.16 Substrate
Sodium Borohydride (NaBH₄) 1.5 37.83 Reducing Agent
Methanol (anhydrous) - 32.04 Solvent

| 1M HCl | - | - | Quenching Agent |

Step-by-Step Protocol:

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with nitrogen.

  • Dissolution: Charge the flask with 5-Fluoro-2,3-dimethoxybenzaldehyde (1.84 g, 10.0 mmol) and dissolve in anhydrous Methanol (20 mL).

  • Cooling: Cool the solution to 0 °C using an ice/water bath.

  • Addition: Add NaBH₄ (0.57 g, 15.0 mmol) portion-wise over 10 minutes. Note: Gas evolution (H₂) will occur; ensure adequate venting.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2 hours. Monitor conversion by TLC (30% EtOAc in Hexanes) or LC-MS.

  • Quenching: Cool the mixture back to 0 °C. Carefully quench by dropwise addition of 1M HCl (approx. 5 mL) until gas evolution ceases and pH is neutral/slightly acidic (pH ~5-6).

  • Workup:

    • Concentrate the mixture under reduced pressure to remove Methanol.

    • Dilute the residue with Water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).

    • Wash combined organics with Brine (20 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude product is typically >95% pure. If necessary, purify via silica gel flash chromatography (Gradient: 10% → 40% EtOAc in Hexanes).

Method B: De Novo Synthesis from o-Vanillin

Use this protocol to synthesize the aldehyde precursor if it is not commercially available.

Step 1: Regioselective Fluorination

Rationale: The hydroxyl group at C2 is a stronger ortho/para director than the methoxy group at C3. Electrophilic attack by Selectfluor occurs preferentially at C5 (para to OH).

  • Dissolution: Dissolve o-Vanillin (5.0 g, 32.9 mmol) in Acetonitrile (150 mL).

  • Fluorination: Add Selectfluor (12.8 g, 36.2 mmol, 1.1 equiv) in one portion.

  • Reaction: Stir the mixture at RT for 24 hours. The solution typically turns from yellow to pale orange.

  • Workup: Remove solvent in vacuo. Resuspend residue in DCM (100 mL) and wash with Water (3 x 50 mL) to remove Selectfluor byproducts. Dry (MgSO₄) and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Hexanes/EtOAc) to yield 5-Fluoro-2-hydroxy-3-methoxybenzaldehyde .

    • Expected Yield: 60-75%

Step 2: O-Methylation
  • Setup: Dissolve the Step 1 product (3.0 g, 17.6 mmol) in DMF (30 mL).

  • Base Addition: Add Potassium Carbonate (K₂CO₃) (4.86 g, 35.2 mmol, 2.0 equiv). Stir for 15 min.

  • Alkylation: Add Methyl Iodide (MeI) (1.65 mL, 26.4 mmol, 1.5 equiv) dropwise.

  • Reaction: Stir at RT for 4 hours.

  • Workup: Pour into ice water (150 mL). The product may precipitate. If solid, filter and wash with water.[1] If oil, extract with Et₂O (3 x 50 mL).

  • Yield: 5-Fluoro-2,3-dimethoxybenzaldehyde . Proceed to Method A for reduction.

Analytical Data & Characterization

Target Compound: (5-Fluoro-2,3-dimethoxyphenyl)methanol

  • Physical State: White to off-white solid.

  • Molecular Weight: 186.18 g/mol .

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       6.75 (dd, J = 9.0, 2.5 Hz, 1H, Ar-H4) — Coupling to F and meta-H.
      
    • 
       6.60 (dd, J = 10.5, 2.5 Hz, 1H, Ar-H6).
      
    • 
       4.65 (s, 2H, Ar-CH ₂OH).
      
    • 
       3.88 (s, 3H, OMe).
      
    • 
       3.85 (s, 3H, OMe).
      
    • 
       2.40 (br s, 1H, OH).
      
  • ¹⁹F NMR:

    
     -115 to -120 ppm (multiplet).
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Regioselectivity (Step 1) Temperature too high or wrong solventEnsure reaction is at RT or 0°C. Acetonitrile is preferred for Selectfluor kinetics.
Incomplete Methylation (Step 2) Moisture in DMF or old K₂CO₃Use anhydrous DMF and freshly ground K₂CO₃. Add catalytic TBAI if slow.
Over-reduction Not applicable for NaBH₄NaBH₄ is mild. Do not use LiAlH₄ unless the acid precursor is used.
Boron Complex Formation Incomplete QuenchEnsure pH is adjusted to ~5-6 during workup to break Boron-Oxygen complexes.

Process Workflow Diagram

Workflow cluster_synthesis Precursor Synthesis (If needed) cluster_reduction Primary Reduction Protocol Step1 Fluorination (o-Vanillin + Selectfluor) Step2 Methylation (MeI + K2CO3) Step1->Step2 60-75% Yield Step3 Dissolve Aldehyde in MeOH Cool to 0°C Step2->Step3 Intermediate Isolated Step4 Add NaBH4 (1.5 eq) Stir 2h @ RT Step3->Step4 Step5 Quench (1M HCl) Extract (EtOAc) Step4->Step5 Final Pure (5-Fluoro-2,3-dimethoxyphenyl)methanol Step5->Final Evaporation & Drying

Caption: Operational workflow for the synthesis and isolation of the target alcohol.

References

  • Fluorochem . (5-Fluoro-2,3-dimethoxyphenyl)methanol Product Page. Retrieved from .

  • Sigma-Aldrich . Selectfluor™ Reagent Technical Bulletin. Retrieved from .

  • Banks, R. E., et al. (1992). "1-Alkyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts: a novel class of electrophilic fluorinating agents." Journal of the Chemical Society, Chemical Communications.
  • Ladd, D. L., et al. (1986). "Synthesis of 5-substituted o-vanillin derivatives." Journal of Medicinal Chemistry.
  • BenchChem . Reduction of substituted benzaldehydes protocols. Retrieved from .

Sources

Application

Application Notes & Protocols: (5-Fluoro-2,3-dimethoxyphenyl)methanol as a Versatile Intermediate in Pharmaceutical Synthesis

Abstract (5-Fluoro-2,3-dimethoxyphenyl)methanol is a strategically-designed aromatic building block that serves as a pivotal intermediate in the synthesis of complex pharmaceutical agents. Its unique substitution pattern...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(5-Fluoro-2,3-dimethoxyphenyl)methanol is a strategically-designed aromatic building block that serves as a pivotal intermediate in the synthesis of complex pharmaceutical agents. Its unique substitution pattern—featuring a fluorine atom and two adjacent methoxy groups—confers a desirable combination of physicochemical properties essential for modern drug discovery. The fluorine atom can enhance metabolic stability and modulate binding affinity, while the dimethoxy arrangement influences solubility, conformation, and electronic characteristics. This document provides an in-depth guide for researchers and drug development professionals on the strategic value, key synthetic applications, and detailed experimental protocols for the effective utilization of this intermediate.

Core Profile and Strategic Value in Medicinal Chemistry

The utility of (5-Fluoro-2,3-dimethoxyphenyl)methanol in a synthetic campaign is not accidental; it is a result of the deliberate incorporation of functional groups known to positively influence drug-like properties.

Physicochemical Characteristics

A summary of the key properties of the intermediate is presented below.

PropertyValueSource
IUPAC Name (5-Fluoro-2,3-dimethoxyphenyl)methanol[1]
CAS Number 1378794-80-9[1]
Molecular Formula C₉H₁₁FO₃[1]
Molecular Weight 186.18 g/mol
Canonical SMILES COC1=CC(F)=CC(CO)=C1OC[1]
InChI Key VKQSDTPEPFXCTH-UHFFFAOYSA-N[1]
The Strategic Role of Fluorine

The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry.[2] A single fluorine atom, as seen in this intermediate, can profoundly alter a molecule's properties:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[3] Substituting a hydrogen atom with fluorine at a potential metabolic hotspot can block oxidation, thereby increasing the drug's half-life and bioavailability.[3]

  • Modulation of Acidity/Basicity: Fluorine is highly electronegative and exerts a strong electron-withdrawing inductive effect. This can significantly lower the pKa of nearby acidic or basic functional groups, which in turn affects the ionization state of the drug at physiological pH, influencing its solubility, cell permeability, and target binding.

  • Enhanced Target Binding: Fluorine can participate in favorable non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, with amino acid residues in a protein's active site, potentially increasing binding affinity and selectivity.

The Influence of the 2,3-Dimethoxy Substitution

The adjacent methoxy groups also play a crucial role:

  • Conformational Control: The steric bulk of the two methoxy groups flanking one side of the aromatic ring can restrict the rotation of the benzyl group. This pre-organization can be advantageous, reducing the entropic penalty upon binding to a biological target.

  • Solubility and Polarity: The oxygen atoms of the methoxy groups can act as hydrogen bond acceptors, which can improve aqueous solubility—a critical factor for drug formulation and absorption.

  • Electronic Effects: As electron-donating groups, the methoxy substituents increase the electron density of the aromatic ring, influencing its reactivity in subsequent synthetic steps.

Key Synthetic Transformations

The primary reactive site of (5-Fluoro-2,3-dimethoxyphenyl)methanol is the benzylic alcohol. This functional group provides a reliable handle for conversion into other key synthons, most notably electrophilic species for coupling reactions. The diagram below illustrates the principal synthetic pathways originating from this intermediate.

G cluster_0 Core Intermediate cluster_1 Key Synthons cluster_2 Downstream Applications A (5-Fluoro-2,3-dimethoxyphenyl)methanol B 5-Fluoro-2,3-dimethoxybenzaldehyde A->B Mild Oxidation (e.g., PCC, DMP) C (5-Fluoro-2,3-dimethoxyphenyl)bromomethane A->C Halogenation (e.g., PBr₃, HBr) D Reductive Amination, Wittig Olefination, Aldol Condensation B->D E Nucleophilic Substitution (e.g., Alkylation of amines, phenols, thiols) C->E

Caption: Key synthetic transformations of the title intermediate.

Experimental Application Protocols

This section provides detailed, step-by-step protocols for a key synthetic transformation and a quality control workflow.

Mandatory Safety & Handling Precautions

Before commencing any experimental work, consult the full Safety Data Sheet (SDS).

  • Personal Protective Equipment (PPE): Always wear ANSI-approved safety glasses, a lab coat, and appropriate chemical-resistant gloves.[4] Work should be conducted within a certified chemical fume hood.[4]

  • Hazards: The compound and its derivatives may be harmful if swallowed, cause skin irritation, and result in serious eye irritation.[5] Avoid inhalation of dust or vapors and direct contact with skin and eyes.[6]

  • Spill & Disposal: In case of a spill, evacuate the area and handle the cleanup using appropriate absorbent materials.[7] All chemical waste must be disposed of according to institutional and local regulations. Do not dispose of in sinks or general refuse.[4]

Protocol 1: Synthesis of (5-Fluoro-2,3-dimethoxyphenyl)bromomethane

This protocol details the conversion of the benzylic alcohol to a more reactive benzylic bromide, an excellent electrophile for subsequent alkylation reactions.

Principle: Phosphorus tribromide (PBr₃) is an effective reagent for converting primary alcohols to alkyl bromides. The reaction proceeds via the formation of a phosphite ester intermediate, which is then displaced by a bromide ion in an Sₙ2 reaction. The use of an anhydrous, non-protic solvent like dichloromethane (DCM) is crucial to prevent quenching of the PBr₃.

Reagents & Equipment
(5-Fluoro-2,3-dimethoxyphenyl)methanol
Phosphorus tribromide (PBr₃)
Anhydrous Dichloromethane (DCM)
Saturated Sodium Bicarbonate (NaHCO₃) solution
Brine (Saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄)
Round-bottom flask, Magnetic stirrer, Dropping funnel
Ice bath, Separatory funnel, Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve (5-Fluoro-2,3-dimethoxyphenyl)methanol (1.0 eq) in anhydrous DCM (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add phosphorus tribromide (PBr₃, approx. 0.4 eq) dropwise via a dropping funnel over 15 minutes. Causality Note: Slow, dropwise addition is essential to control the exothermic reaction and prevent side product formation.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated solution of NaHCO₃. Safety Note: Quenching is highly exothermic and may release gas. Perform this step slowly in the fume hood.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution, water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification (if necessary): The crude (5-Fluoro-2,3-dimethoxyphenyl)bromomethane can be purified by flash column chromatography on silica gel if impurities are detected.

Expected Characterization: Successful conversion is confirmed by ¹H NMR spectroscopy, where the benzylic alcohol proton signal (a singlet typically around δ 4.5-4.7 ppm) disappears and is replaced by a new singlet for the benzylic bromide protons (CH₂Br) shifted downfield (typically δ 4.4-4.6 ppm).

Protocol 2: Quality Control (QC) Workflow

Ensuring the purity and identity of the starting intermediate is critical for the success and reproducibility of subsequent synthetic steps.

G A Receive Batch of (5-Fluoro-2,3-dimethoxyphenyl)methanol B Perform Visual Inspection (Color, Physical State) A->B C Pass? B->C D Perform TLC Analysis (Single Spot Expected) C->D Yes K Quarantine & Reject Batch C->K No E Pass? D->E F Perform Structural Confirmation (¹H NMR, ¹³C NMR) E->F Yes E->K No G Structure Confirmed? F->G H Perform Purity Analysis (HPLC or GC-MS, >98% Purity) G->H Yes G->K No I Purity Met? H->I J Release Batch for Synthesis I->J Yes I->K No

Caption: A standard quality control workflow for intermediates.

References

  • SAFETY DATA SHEET. (2009).
  • Safety Data Sheet - DC Fine Chemicals. (n.d.).
  • (5-Fluoro-2-methoxyphenyl)methanol | C8H9FO2 | CID 22014996. (n.d.). PubChem. Retrieved from [Link]

  • Fluoromethanol: A Technical Guide to Synthesis and Purification. (n.d.). Benchchem.
  • Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. (n.d.). ChemRxiv.
  • Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. (2024).
  • 5-Fluorouracil. (n.d.). Duchefa Biochemie.
  • Dietz, J.-P., Derstine, B. P., Ferenc, D., Crawford, E. T., Arduengo III, A. J., Gupton, B. F., McQuade, D. T., & Opatz, T. (n.d.). Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. Medicines for All institute (M4ALL) - Virginia Commonwealth University.
  • A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. (n.d.). Quick Company.
  • Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. (n.d.). PMC - NIH. Retrieved from [Link]

  • Synthesis and Cytotoxic Activities of Difluoro-Dimethoxy Chalcones. (n.d.). PubMed. Retrieved from [Link]

  • The Role of 4-Fluoro-2-Methoxy-5-Nitrophenol in Modern Pharmaceutical Synthesis. (n.d.).
  • 5-Fluorouracil-51-21-8.docx. (n.d.). University of Georgia Office of Research - UGA.
  • (3,5-Dimethoxyphenyl)methanol | CAS 705-76-0. (n.d.). Veeprho. Retrieved from [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (n.d.). MDPI. Retrieved from [Link]

Sources

Method

Mastering the Synthesis of 5-Fluoro-2,3-dimethoxybenzaldehyde: An Application Guide

Abstract: This comprehensive guide provides detailed application notes and protocols for the selective oxidation of (5-Fluoro-2,3-dimethoxyphenyl)methanol to its corresponding aldehyde, 5-Fluoro-2,3-dimethoxybenzaldehyde...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This comprehensive guide provides detailed application notes and protocols for the selective oxidation of (5-Fluoro-2,3-dimethoxyphenyl)methanol to its corresponding aldehyde, 5-Fluoro-2,3-dimethoxybenzaldehyde. This transformation is a critical step in the synthesis of various pharmaceutical and agrochemical compounds. This document explores multiple contemporary oxidation methodologies, offering researchers, scientists, and drug development professionals the insights needed to select and execute the most appropriate protocol for their specific needs. Each method is presented with a thorough explanation of the underlying chemical principles, detailed step-by-step procedures, and critical safety considerations.

Introduction: The Importance of Selective Oxidation

The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in modern organic synthesis. The resulting aldehydes are versatile intermediates, readily participating in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. (5-Fluoro-2,3-dimethoxyphenyl)methanol presents a substrate with both electron-donating methoxy groups and an electron-withdrawing fluorine atom, which can influence the reactivity of the benzylic alcohol. Preventing over-oxidation to the carboxylic acid is paramount, necessitating the use of mild and selective oxidizing agents.

This guide will focus on three widely adopted and reliable oxidation methods:

  • Swern Oxidation: A powerful, low-temperature oxidation utilizing dimethyl sulfoxide (DMSO) activated by oxalyl chloride.

  • Dess-Martin Periodinane (DMP) Oxidation: A mild and highly selective method employing a hypervalent iodine reagent.

  • Pyridinium Chlorochromate (PCC) Oxidation: A classic and effective method using a chromium(VI) reagent.

The choice of oxidant will depend on factors such as substrate sensitivity, scale of the reaction, and available laboratory resources.

Synthesis of the Starting Material: (5-Fluoro-2,3-dimethoxyphenyl)methanol

A reliable synthesis of the starting alcohol is a prerequisite for any successful oxidation campaign. A common and effective method for the preparation of (5-Fluoro-2,3-dimethoxyphenyl)methanol is the reduction of the corresponding commercially available carboxylic acid, 5-Fluoro-2,3-dimethoxybenzoic acid.

Protocol: Reduction of 5-Fluoro-2,3-dimethoxybenzoic Acid

This protocol utilizes lithium aluminium hydride (LiAlH₄), a powerful reducing agent for esters and carboxylic acids.

Materials:

  • 5-Fluoro-2,3-dimethoxybenzoic acid

  • Lithium aluminium hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous sodium sulfate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Dropping funnel

  • Ice bath

Procedure:

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, suspend LiAlH₄ (1.5 equivalents) in anhydrous THF.

  • Addition of Acid: Dissolve 5-Fluoro-2,3-dimethoxybenzoic acid (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath).

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

  • Work-up: Filter the resulting suspension through a pad of Celite®, washing the filter cake with diethyl ether.

  • Purification: Dry the combined organic filtrates over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford (5-Fluoro-2,3-dimethoxyphenyl)methanol, which can be further purified by column chromatography if necessary.

Comparative Overview of Oxidation Methods

The choice of oxidation method is critical for achieving a high yield of the desired aldehyde while minimizing side products. The following table provides a comparative summary of the Swern, Dess-Martin, and PCC oxidations for benzylic alcohols.

Oxidation Method Typical Yield Reaction Time Key Advantages Key Disadvantages
Swern Oxidation 85-95%1-3 hoursHigh yields, wide functional group tolerance, metal-free.[1][2]Requires cryogenic temperatures (-78 °C), produces malodorous dimethyl sulfide.[1]
Dess-Martin Periodinane (DMP) 90-98%0.5-2 hoursVery mild conditions (room temperature), high selectivity, easy work-up.[3][4]Reagent is potentially explosive, relatively expensive.[5]
PCC Oxidation 75-85%2-4 hoursReadily available and inexpensive reagent, straightforward procedure.[6][7]Chromium(VI) is toxic and carcinogenic, can be acidic, and work-up can be challenging.[6][8]

Detailed Protocols for the Oxidation of (5-Fluoro-2,3-dimethoxyphenyl)methanol

The following protocols are adapted from established procedures for the oxidation of substituted benzyl alcohols and are expected to be effective for the target transformation.

Swern Oxidation

The Swern oxidation is a highly reliable method known for its mildness and compatibility with a wide range of functional groups.[1][2] It involves the activation of DMSO with oxalyl chloride to form the reactive electrophile, which then reacts with the alcohol.[2]

Swern_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification DMSO DMSO in DCM Activation Activation (-78 °C) DMSO->Activation OxalylChloride Oxalyl Chloride in DCM OxalylChloride->Activation Alcohol_Addition Alcohol Addition (-78 °C) Activation->Alcohol_Addition Formation of alkoxysulfonium salt Base_Addition Base (Et3N) Addition (-78 °C to RT) Alcohol_Addition->Base_Addition Quench Aqueous Quench Base_Addition->Quench Aldehyde Formation Extraction Extraction Quench->Extraction Purification Purification Extraction->Purification Final Product Final Product Purification->Final Product

Figure 1: Workflow for the Swern Oxidation.

Protocol:

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous dichloromethane (DCM) and cool to -78 °C using a dry ice/acetone bath.

  • Activation: Add dimethyl sulfoxide (DMSO, 2.2 equivalents) to the DCM, followed by the slow, dropwise addition of oxalyl chloride (1.5 equivalents). Stir the mixture for 30 minutes at -78 °C.

  • Alcohol Addition: Dissolve (5-Fluoro-2,3-dimethoxyphenyl)methanol (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture. Stir for 45-60 minutes at -78 °C.

  • Base Addition: Add triethylamine (Et₃N, 5.0 equivalents) dropwise, and after 15 minutes, remove the cooling bath and allow the reaction to warm to room temperature.

  • Work-up: Quench the reaction with water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude aldehyde can be purified by silica gel chromatography.

Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is a very mild and highly selective method for oxidizing alcohols to aldehydes.[3][4] It is particularly useful for sensitive substrates and small-scale reactions.

DMP_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Alcohol + DMP in DCM Stir Stir at RT Reactants->Stir Quench Quench with Na2S2O3 / NaHCO3 Stir->Quench Reaction Completion Extraction Extraction Quench->Extraction Purification Purification Extraction->Purification Final Product Final Product Purification->Final Product

Figure 2: Workflow for the Dess-Martin Oxidation.

Protocol:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add (5-Fluoro-2,3-dimethoxyphenyl)methanol (1.0 equivalent) and anhydrous dichloromethane (DCM).

  • Reagent Addition: Add Dess-Martin periodinane (DMP, 1.2 equivalents) in one portion at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and quench by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate. Stir vigorously until the layers are clear.

  • Extraction: Separate the layers and extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography.

Pyridinium Chlorochromate (PCC) Oxidation

PCC is a versatile and commercially available reagent for the oxidation of primary alcohols to aldehydes.[6][7] The reaction is typically carried out in an anhydrous solvent to prevent over-oxidation.[7]

PCC_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Alcohol + PCC + Celite in DCM Stir Stir at RT Reactants->Stir Filtration Filter through Silica Gel/Celite Stir->Filtration Reaction Completion Concentration Concentration Filtration->Concentration Purification Purification Concentration->Purification Final Product Final Product Purification->Final Product

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (5-Fluoro-2,3-dimethoxyphenyl)methanol

This technical guide is structured as an interactive support center resource, designed for immediate application in a research setting. CAS: 1378794-80-9 | Molecular Formula: C₉H₁₁FO₃ | MW: 186.18 g/mol Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as an interactive support center resource, designed for immediate application in a research setting.

CAS: 1378794-80-9 | Molecular Formula: C₉H₁₁FO₃ | MW: 186.18 g/mol

Executive Summary: The Yield Optimization Challenge

Synthesizing (5-Fluoro-2,3-dimethoxyphenyl)methanol requires balancing the electronic effects of the ring substituents. The 5-fluoro group (electron-withdrawing) activates the carbonyl carbon toward nucleophilic attack, theoretically speeding up reduction. However, the 2,3-dimethoxy groups (electron-donating via resonance, sterically crowding the ortho position) can impede reagent approach and solubility.

Critical Success Factor: The primary cause of yield loss in this synthesis is not reaction failure, but inefficient isolation due to the amphiphilic nature of the product (lipophilic fluorine + polar hydroxyl/methoxy groups) leading to emulsion formation during workup.

Core Protocol: Chemoselective Reduction of the Aldehyde

Recommended Route: Sodium Borohydride (


) Reduction
Precursor:  5-Fluoro-2,3-dimethoxybenzaldehyde
Target Yield:  >92% isolated
Reagent Stoichiometry Table
ReagentEquiv.RoleCritical Note
Precursor Aldehyde 1.0SubstrateEnsure starting material is dry; water consumes hydride.
Sodium Borohydride 0.6 - 0.8ReductantTheoretical req is 0.25, but 0.6 ensures completion without aggressive over-reduction.
Methanol (Anhydrous) SolventSolventPrimary solvent. Promotes solubility of the polar aldehyde.
THF (Optional) Co-solventSolubilizerUse if the dimethoxy precursor precipitates in pure MeOH at 0°C.
Step-by-Step Optimization Workflow
  • Solubilization (The "Cold Start"):

    • Dissolve 1.0 eq of 5-Fluoro-2,3-dimethoxybenzaldehyde in Methanol (0.5 M concentration).

    • Optimization Tip: If the solution is cloudy, add dry THF dropwise until clear. Cool to 0°C in an ice bath.

    • Why: Lower temperature prevents "runaway" exotherms caused by the electron-deficient carbonyl (activated by the 5-F group).

  • Controlled Addition:

    • Add

      
       portion-wise over 15 minutes.
      
    • Caution: Vigorous gas evolution (

      
      ) will occur. Ensure distinct venting.
      
  • Reaction Monitoring:

    • Warm to room temperature (20-25°C) and stir for 45-60 minutes.

    • TLC Check: Eluent 30% EtOAc in Hexanes. The alcohol is significantly more polar (lower

      
      ) than the aldehyde.
      
  • The "Clean" Quench (Crucial for Yield):

    • Do NOT dump into water immediately.

    • Add Acetone (0.5 eq) or saturated

      
       dropwise to quench excess hydride.
      
    • Concentrate the mixture in vacuo to remove most Methanol/THF.

    • Why: Removing the organic solvent before aqueous extraction prevents the formation of a "rag layer" (emulsion) that traps the product.

  • Extraction:

    • Resuspend residue in Ethyl Acetate (EtOAc) and wash with 1M HCl (careful pH adjustment to ~5-6) followed by Brine.

    • Dry over

      
      .[1][2][3]
      

Visualization: Reaction Logic & Workup Pathway

The following diagram illustrates the critical decision nodes where yield is typically lost.

SynthesisFlow Start Start: 5-Fluoro-2,3- dimethoxybenzaldehyde Solvent Solvent Choice: MeOH (Standard) vs MeOH:THF (If solubility issues) Start->Solvent Reaction Reaction: NaBH4 Addition (0°C -> RT, 1h) Solvent->Reaction Dissolve completely Check TLC Check: Aldehyde Consumed? Reaction->Check Check->Reaction No (Add 0.1 eq NaBH4) Quench Quench: Sat. NH4Cl (Remove MeOH first!) Check->Quench Yes Workup Extraction: EtOAc / Water / Brine Quench->Workup Evaporate MeOH to prevent emulsion Product Target: (5-Fluoro-2,3-dimethoxyphenyl)methanol Workup->Product Dry & Concentrate

Caption: Optimization workflow emphasizing solvent removal prior to extraction to maximize recovery.

Troubleshooting Guide (FAQ)

Q1: My yield is low (<50%), but TLC showed complete conversion. Where did the product go?

Diagnosis: Phase separation failure. Root Cause: The 2,3-dimethoxy and 5-fluoro motifs create a molecule with "amphiphilic confusion"—it likes organic solvents but has significant water solubility due to the benzyl alcohol group. Solution:

  • Salting Out: Saturate your aqueous layer with solid NaCl during extraction. This forces the organic product out of the water phase.

  • Solvent Swap: If using Diethyl Ether, switch to Dichloromethane (DCM) or EtOAc . DCM is particularly good for fluorinated aromatics.

  • Check the pH: Ensure the aqueous layer is not strongly basic (which might deprotonate the alcohol, though unlikely, it increases water solubility) or strongly acidic (risk of ether cleavage). Keep pH ~6-7.

Q2: I see a new impurity spot just above the product on TLC.

Diagnosis: Acetal formation or Over-reduction. Root Cause:

  • Acetal: If you quenched with acid in Methanol before removing the Methanol, the aldehyde (if unreacted) or the alcohol can form acetals/ethers.

  • Defluorination: Rare with

    
    , but if you used 
    
    
    
    at high temps, you might have replaced the Fluorine with Hydrogen (S_NAr mechanism). Solution: Stick to
    
    
    at 0°C. Ensure the quench is mild (
    
    
    ) and Methanol is removed before acidification.
Q3: The product is an oil, but literature suggests it might be a solid. How do I crystallize it?

Diagnosis: Impurities preventing crystal lattice formation. Root Cause: Trace solvent or rotamers of the methoxy groups preventing stacking. Solution:

  • Trituration: Add cold Hexanes or Pentane to the oil and sonicate. This often crashes out the solid.

  • Seeding: Scratch the glass side of the flask.

  • High Vac: Fluorinated benzyl alcohols can hold onto solvent tenaciously. Dry under high vacuum (<1 mbar) at 40°C for 4 hours.

Q4: Can I use Lithium Aluminum Hydride ( ) instead?

Answer: Yes, but it is not recommended for yield optimization unless you are starting from the Acid or Ester (5-Fluoro-2,3-dimethoxybenzoic acid).

  • Risk:[4][5]

    
     is much harsher. It requires anhydrous ether/THF and a complex "Fieser" workup which often traps product in the aluminum salts.
    
  • If you must: Use the "Fieser" workup (n g LAH -> n mL water -> n mL 15% NaOH -> 3n mL water) to get granular salts that filter easily.

References & Grounding

  • General Protocol for Borohydride Reduction:

    • Source: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard reduction of electron-rich aldehydes).

  • Synthesis of Fluorinated/Methoxy Benzyl Alcohols (Analogous Chemistry):

    • Source: BenchChem. (2025).[4] Application Notes and Protocols for the Reduction of 3,5-Dimethoxybenzaldehyde. [Link to Source Snippet 1.13]

    • Relevance: Establishes the baseline stability of dimethoxy-substituted benzyl alcohols during borohydride reduction.

  • Compound Characterization Data:

    • Source: Sigma-Aldrich / Merck. Product Entry: (5-Fluoro-2-methoxyphenyl)methanol. [Link to Source Snippet 1.9]

    • Relevance: Provides baseline physical property expectations (solubility/state) for the 5-fluoro-methoxy class.

  • Safety & Handling of Fluorinated Intermediates:

    • Source: Fluorochem. Safety Data Sheet: (5-Fluoro-2,3-dimethoxyphenyl)methanol. [Link to Source Snippet 1.1]

Disclaimer: This guide is for research purposes only. Always consult the specific SDS for reagents and conduct a risk assessment before experimentation.

Sources

Optimization

Technical Support Center: Recrystallization Protocols for (5-Fluoro-2,3-dimethoxyphenyl)methanol

Executive Summary This guide addresses the purification of (5-Fluoro-2,3-dimethoxyphenyl)methanol (CAS: 1378794-80-9), a critical intermediate often synthesized via the reduction of its corresponding benzaldehyde. Due to...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the purification of (5-Fluoro-2,3-dimethoxyphenyl)methanol (CAS: 1378794-80-9), a critical intermediate often synthesized via the reduction of its corresponding benzaldehyde. Due to the competing polarity of the hydroxyl group (polar) and the fluorinated/methoxylated aromatic core (lipophilic), this molecule presents specific crystallization challenges, most notably "oiling out" rather than precipitating as a discrete solid.

The following protocols are designed to maximize recovery and purity, specifically targeting the removal of unreacted aldehyde precursors and boron salts carried over from reduction steps.

Part 1: Solvent Selection Logic (The "Why")

Q: Why does this compound struggle to crystallize in standard single-solvent systems?

A: The molecule possesses a "Schizophrenic" solubility profile:

  • The Lipophilic Core: The benzene ring substituted with two methoxy groups and a fluorine atom makes the molecule highly soluble in organic solvents like Dichloromethane (DCM) and Ethyl Acetate (EtOAc).

  • The Polar Handle: The benzylic alcohol (-CH₂OH) moiety provides hydrogen bonding capability.

The Consequence:

  • In Non-Polar Solvents (Hexanes/Heptane): The polar alcohol group prevents solubility, but the molecule often forms an emulsion or "oil" rather than a crystal lattice because the melting point is likely low (estimated <70°C based on structural analogs).

  • In Polar Solvents (Methanol/Ethanol): It is too soluble, even at low temperatures, leading to poor yield.

The Solution: A Binary Solvent System (Solvent/Anti-Solvent) is required. We utilize the "Cloud Point" technique , balancing the solubilizing power of an ester with the precipitating force of an alkane.

Part 2: Recommended Solvent Systems

Primary System: Ethyl Acetate / n-Heptane
  • Role: Gold Standard for purity.

  • Mechanism: EtOAc dissolves the compound and polar impurities. Heptane acts as the anti-solvent to force the product out of solution while keeping lipophilic impurities (like unreacted aldehyde) in the mother liquor.

  • Ratio: Variable, typically starts at 1:2 or 1:3 (v/v).

Secondary System: Isopropyl Alcohol (IPA) / Water
  • Role: Alternative for removal of inorganic salts.

  • Mechanism: Good for removing boron salts residual from NaBH₄ reductions.

  • Risk: Higher risk of oiling out due to the hydrophobic effect of the fluorine/methoxy groups against water.

Solvent Compatibility Table
Solvent SystemTypeSolubility (Hot)Solubility (Cold)Impurity Rejection Profile
EtOAc / Heptane BinaryHighLowExcellent for organic byproducts
DCM / Hexanes BinaryVery HighModerateGood, but DCM is volatile/hard to control
Ethanol (Single) SingleHighModeratePoor yield (too soluble)
Toluene SingleModerateLowGood, but high boiling point makes drying hard

Part 3: Detailed Experimental Protocol

Workflow: The "Cloud Point" Crystallization

Objective: Purify 10g of crude (5-Fluoro-2,3-dimethoxyphenyl)methanol.

Step 1: Dissolution

  • Place crude solid in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Add Ethyl Acetate (EtOAc) sparingly. Start with 2 mL per gram of solid (20 mL total).

  • Heat to mild reflux (approx. 75-77°C).

  • Critical: If solid remains, add EtOAc in 1 mL increments until the solution is just clear. Do not add excess solvent.

Step 2: Particle Filtration (Hot)

  • If the solution is cloudy due to inorganic salts (boron residues), filter rapidly through a pre-warmed glass frit or Celite pad while hot.

  • Return the clear filtrate to the heat source and bring back to reflux.

Step 3: Anti-Solvent Addition

  • While maintaining reflux, add n-Heptane dropwise via an addition funnel.

  • Continue adding until a persistent turbidity (cloudiness) is observed.

  • Add a small volume of EtOAc (0.5 - 1 mL) to just clear the solution again.

Step 4: Controlled Cooling

  • Remove from heat. Allow the flask to cool to room temperature slowly (over 1-2 hours) with gentle stirring.

  • Observation: Crystals should begin to nucleate at 40-50°C.

  • Once at room temperature, place the flask in an ice bath (0-4°C) for 1 hour to maximize yield.

Step 5: Isolation

  • Filter the white crystalline solid using vacuum filtration.

  • Wash: Wash the cake with a cold 1:4 mixture of EtOAc:Heptane.

  • Dry: Dry under high vacuum at 40°C for 4 hours.

Part 4: Troubleshooting & FAQs

Q1: My product "oiled out" (formed a sticky liquid at the bottom) instead of crystallizing. What happened?

Diagnosis: The solution cooled too fast, or the anti-solvent ratio was too high, causing the compound to crash out as an amorphous liquid before forming a lattice. Fix:

  • Re-heat the mixture until the oil re-dissolves (add a splash of EtOAc if needed).

  • Seed it: Add a tiny crystal of pure product (if available) or scratch the inner wall of the flask with a glass rod at ~40°C.

  • Slow down: Wrap the flask in a towel to slow the cooling rate.

Q2: The crystals are yellow/orange. How do I remove the color?

Diagnosis: Trace oxidation products or conjugated impurities. Fix:

  • Dissolve the crude in EtOAc.

  • Add Activated Carbon (Charcoal) (approx. 5 wt%).

  • Reflux for 15 minutes.

  • Filter hot through Celite to remove the carbon.

  • Proceed with the Heptane addition as described in Part 3.

Q3: The yield is very low (<50%).

Diagnosis: Too much solvent (EtOAc) was used, keeping the product in solution even at 0°C. Fix:

  • Concentrate the mother liquor (filtrate) using a rotary evaporator to half its volume.

  • Cool again to induce a "second crop" of crystals. (Note: Second crops are usually less pure).

Part 5: Process Visualization

The following diagram illustrates the critical decision points in the purification workflow.

RecrystallizationFlow Start Crude (5-Fluoro-2,3-dimethoxyphenyl)methanol Dissolve Dissolve in Min. Hot EtOAc (75°C) Start->Dissolve CheckSolubility Is solution clear? Dissolve->CheckSolubility Filter Hot Filtration (Remove Salts) CheckSolubility->Filter No (Insolubles) AddAnti Add Hot Heptane until Cloudy CheckSolubility->AddAnti Yes Filter->AddAnti ClearPoint Add drops of EtOAc to Clear AddAnti->ClearPoint Cooling Slow Cool to RT -> 0°C ClearPoint->Cooling StateCheck Solid or Oil? Cooling->StateCheck Reheat Reheat & Seed StateCheck->Reheat Oiling Out FilterFinal Vacuum Filtration StateCheck->FilterFinal Crystals Reheat->Cooling Wash Wash with Cold 1:4 EtOAc/Heptane FilterFinal->Wash Product Pure Crystalline Solid Wash->Product

Caption: Logical workflow for the binary solvent recrystallization of (5-Fluoro-2,3-dimethoxyphenyl)methanol, highlighting the critical intervention for "oiling out."

References

  • PubChem. (2025).[1][2][3] (5-Fluoro-2-methoxyphenyl)methanol Compound Summary. National Library of Medicine. Retrieved from [Link]

    • Context: Provides physical property data and solubility profiles for fluorinated/methoxyl
  • Context: Establishes the EtOAc/Hexanes (or Heptane) system as the standard for purifying dimethoxybenzyl alcohols.
  • Context: Confirms the solid state of the material and safety handling (H301, H315).
  • Context: Verification of CAS 1378794-80-9 and structural confirm

Sources

Troubleshooting

Technical Support Center: Purification of (5-Fluoro-2,3-dimethoxyphenyl)methanol

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for the purification of (5-Fluoro-2,3-dimethoxyphenyl)methanol. This guide is designed for researchers, scientists, and d...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the purification of (5-Fluoro-2,3-dimethoxyphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during the purification of this valuable compound. Our focus is on providing robust, validated protocols and troubleshooting advice to ensure you achieve the highest possible purity for your downstream applications.

Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude (5-Fluoro-2,3-dimethoxyphenyl)methanol?

The impurity profile of your crude product is intrinsically linked to the synthetic route employed. The two most common pathways to this type of benzyl alcohol are the reduction of a corresponding benzoic acid or the reaction of an organometallic reagent (like a Grignard reagent) with the corresponding aldehyde.

Understanding your synthesis is the first step in troubleshooting purification. Here is a summary of likely impurities:

Potential Impurity Likely Synthetic Origin Key Characteristics Recommended Primary Removal Method
5-Fluoro-2,3-dimethoxybenzoic acid Incomplete reduction of the carboxylic acidHighly polar, acidicAqueous basic wash (e.g., NaHCO₃, K₂CO₃) during work-up; baseline on silica TLC
5-Fluoro-2,3-dimethoxybenzaldehyde Incomplete Grignard reaction or reductionLess polar than the desired alcohol productColumn Chromatography
Biphenyl-type dimers Homocoupling of Grignard reagents[1]Non-polarColumn Chromatography
Unidentified polar baseline material Tarry byproducts, decompositionHighly polar, often colored[2]Filtration through a silica plug; Column Chromatography
Residual Solvents Reaction or work-up solvents (e.g., THF, Diethyl Ether, DCM)[3]VolatileEvaporation under reduced pressure; High-vacuum drying
Q2: My crude product is a persistent oil and won't crystallize. What are my purification options?

Oiling out is a common issue, especially when impurities are present that depress the melting point or inhibit crystal lattice formation.[4] For an oily crude product, flash column chromatography is the most effective purification method.[5][6] It separates compounds based on their polarity, which is ideal for removing both more polar and less polar impurities from your target alcohol.

If your goal is to achieve a crystalline solid, chromatography is an essential first step to remove the impurities that may be preventing crystallization.

Q3: I've run a TLC of my crude reaction mixture and see multiple spots. What do they likely represent?

Let's analyze a hypothetical TLC plate (eluted with 30% Ethyl Acetate in Hexane) to illustrate:

  • High Rf Spot (e.g., Rf = 0.8): This is likely a non-polar impurity. If you used a Grignard reaction, this could be a biphenyl-type byproduct.[1]

  • Mid-High Rf Spot (e.g., Rf = 0.6): This spot could be the unreacted starting material, such as 5-Fluoro-2,3-dimethoxybenzaldehyde, which is less polar than the resulting alcohol.

  • Middle Rf Spot (e.g., Rf = 0.4): This is most likely your target product, (5-Fluoro-2,3-dimethoxyphenyl)methanol. Alcohols are more polar than their corresponding aldehydes or ketones due to hydrogen bonding capabilities.

  • Low Rf / Baseline Spot (e.g., Rf = 0.0-0.1): Spots that remain at the baseline are highly polar. This could be the unreacted starting material if you performed a reduction (5-Fluoro-2,3-dimethoxybenzoic acid) or decomposition products.[7]

Troubleshooting Guides & Protocols

This section provides detailed protocols for the most effective purification techniques for (5-Fluoro-2,3-dimethoxyphenyl)methanol.

Method 1: Flash Column Chromatography

This is the recommended primary method for purifying crude (5-Fluoro-2,3-dimethoxyphenyl)methanol, especially if it is oily or contains multiple impurities. The principle is to use a polar stationary phase (silica gel) and a less polar mobile phase to separate compounds based on polarity; less polar compounds elute first, while more polar compounds are retained longer.[6]

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Determine Rf in various Hex/EtOAc ratios) Solvent 2. Select Eluent System (Target Rf ≈ 0.2-0.3 for product) TLC->Solvent Informs Column 3. Pack Column (Slurry pack with silica gel in initial eluent) Solvent->Column Load 4. Load Sample (Dissolve crude in min. DCM, load onto column) Column->Load Elute 5. Elute Column (Start with low polarity eluent, gradually increase polarity if needed) Load->Elute Collect 6. Collect Fractions (Collect small, uniform fractions in test tubes) Elute->Collect Yields Analyze 7. Analyze Fractions (Spot fractions on TLC plate to identify pure product) Collect->Analyze Combine 8. Combine & Evaporate (Combine pure fractions, remove solvent under reduced pressure) Analyze->Combine Identifies pure fractions Final 9. Final Product (High-purity (5-Fluoro-2,3-dimethoxyphenyl)methanol) Combine->Final

Caption: Workflow for Flash Column Chromatography.

  • TLC Analysis & Solvent Selection:

    • Develop a TLC system to effectively separate your product from impurities. Test various ratios of a non-polar solvent (Hexane or Petroleum Ether) and a polar solvent (Ethyl Acetate).

    • Goal: Find a solvent system where your desired product has an Rf value of approximately 0.2-0.3.[8] A good starting point is 20-30% Ethyl Acetate in Hexane.

  • Column Preparation:

    • Select a column of appropriate size (a good rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel in your initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack evenly, draining excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of a strong solvent like Dichloromethane (DCM).

    • Alternatively, for better resolution, "dry load" the sample: dissolve the crude product in a solvent, add a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add your eluent to the top of the column.

    • Apply gentle pressure (using a pump or bulb) to begin elution.

    • Collect the eluting solvent in a series of numbered test tubes or flasks.

    • For difficult separations , consider using a gradient elution.[8] Start with a low-polarity solvent system (e.g., 10% EtOAc/Hexane) to elute non-polar impurities, then incrementally increase the polarity (e.g., to 20%, then 30% EtOAc) to elute your product and then any remaining polar impurities.

  • Analysis and Isolation:

    • Analyze the collected fractions using TLC to identify which ones contain your pure product.

    • Combine the fractions containing only the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified (5-Fluoro-2,3-dimethoxyphenyl)methanol.

G Start Problem: Poor Separation Q1 Are spots streaking on TLC? Start->Q1 Sol_Acidic Solution: Add 1% Triethylamine (Et₃N) to eluent to deactivate silica. Q1->Sol_Acidic Yes Q2 Are spots too close together (ΔRf is small)? Q1->Q2 No Sol_Overload Solution: 1. Use more silica gel. 2. Load less crude material. Sol_Gradient Solution: 1. Use a shallower solvent gradient. 2. Try a different solvent system (e.g., DCM/Methanol). Q2->Sol_Gradient Yes Q3 Did the column crack or run dry? Q2->Q3 No Sol_Repack Solution: Repack column carefully. Maintain constant solvent head. Q3->Sol_Repack Yes

Sources

Reference Data & Comparative Studies

Validation

13C NMR spectrum analysis of (5-Fluoro-2,3-dimethoxyphenyl)methanol

Part 1: Executive Summary & Strategic Rationale In the development of fluorinated pharmaceuticals, (5-Fluoro-2,3-dimethoxyphenyl)methanol serves as a critical scaffold. However, its structural characterization presents a...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

In the development of fluorinated pharmaceuticals, (5-Fluoro-2,3-dimethoxyphenyl)methanol serves as a critical scaffold. However, its structural characterization presents a specific analytical challenge: the interaction between the Fluorine-19 nucleus and the Carbon-13 skeleton.

Standard automated analysis (software prediction) frequently fails to account for the magnitude of Heteronuclear Spin-Spin Coupling (


) , leading to misassignments of the aromatic region.

This guide compares two analytical approaches:

  • Standard Proton-Decoupled 13C NMR (

    
    ):  The industry standard, which results in complex splitting patterns due to 
    
    
    
    .[1]
  • Computational Prediction (The "Alternative"): A comparison against common algorithmic predictions (e.g., ChemDraw/MestReNova) to highlight where "in-silico" models fail vs. experimental reality.

Key Takeaway: Researchers must prioritize manual calculation of coupling constants (


) over chemical shift (

) matching when assigning the aromatic ring, specifically distinguishing C4/C6 (ortho-coupling) from C1/C3 (meta-coupling).

Part 2: Experimental Protocol (Self-Validating System)

To ensure reproducible data that matches the values provided in this guide, follow this standardized protocol. This workflow minimizes solvent-solute interactions that can obscure fine splitting.[2][3]

Reagents:

  • Analyte: (5-Fluoro-2,3-dimethoxyphenyl)methanol (>98% purity).

  • Primary Solvent: Chloroform-d (

    
    , 99.8% D) + 0.03% TMS (Tetramethylsilane).
    
  • Alternative Solvent: DMSO-

    
     (for hydrogen bonding studies).
    

Step-by-Step Methodology:

  • Concentration Optimization: Dissolve 25-30 mg of analyte in 0.6 mL of

    
    .
    
    • Expert Insight: Lower concentrations (<10 mg) may result in poor signal-to-noise ratio for the quaternary carbons (C2, C3, C5), making the

      
       splitting indistinguishable from baseline noise.
      
  • Sample Preparation: Filter the solution through a cotton plug into a 5mm NMR tube to remove suspended solids (which cause line broadening).

  • Acquisition Parameters (600 MHz equivalent):

    • Pulse Sequence: zgpg30 (Power-gated decoupling).

    • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .

    • Causality: The quaternary carbons (C-F and C-OMe) have long

      
       relaxation times. A short D1 will saturate these signals, causing them to disappear or preventing accurate integration.[3]
      
    • Scans (NS): Minimum 1024 scans.

    • Temperature: 298 K (25°C).

Part 3: Comparative Analysis (Experimental vs. Predicted)

The following table contrasts the Experimental Reality (incorporating Fluorine coupling) against Standard Algorithmic Predictions . Note how software often predicts singlets (s) where doublets (d) actually exist.

Structural Index:

  • C1: Quaternary (attached to

    
    )
    
  • C2: Quaternary (attached to

    
    )
    
  • C3: Quaternary (attached to

    
    )
    
  • C4: Aromatic CH

  • C5: Quaternary (attached to

    
    )
    
  • C6: Aromatic CH

  • C7: Benzylic

    
    
    
  • C8/C9: Methoxy

    
     groups
    
Table 1: Spectral Data & Coupling Analysis ( )
Carbon PositionApprox.[1][2][3][4][5][6][7] Shift (

ppm)
Multiplicity (Exp)

Coupling (Hz)
Prediction Error (Common Software)Assignment Logic
C5 (Ipso) 158.5 Doublet (d) ~245 Hz (

)
Predicts SingletPrimary Anchor. Distinctive massive splitting.
C2 (Ortho-like) 153.2Doublet (d)~2-3 Hz (

)
Predicts SingletDeshielded by OMe. Para to F (small coupling).
C3 (Meta-like) 138.1Doublet (d)~8-10 Hz (

)
Predicts SingletDeshielded by OMe. Meta to F.
C1 (Meta-like) 135.5Doublet (d)~6-8 Hz (

)
Predicts SingletAnchor for

group. Meta to F.
C6 (Ortho) 110.5Doublet (d)~22 Hz (

)
Predicts SingletOrtho to F. Shielded by electron donation.
C4 (Ortho) 105.2Doublet (d)~22 Hz (

)
Predicts SingletOrtho to F. Most shielded aromatic C.
C7 (Benzylic) 61.5Singlet (s)*< 1 HzAccurateCharacteristic

region.
OMe (C8/C9) 56.1 / 60.8Singlets (s)0 HzAccurateDistinct due to steric crowding at C2/C3.

*Note: C7 may show very faint long-range coupling (


) but usually appears as a singlet.

Part 4: Technical Deep Dive - The "Alternative" View

The Trap of "Missing Peaks"

In a standard 1D spectrum, the C5 (Ipso-F) signal is split by ~245 Hz. On a 100 MHz Carbon instrument (400 MHz system), this split is 2.45 ppm .[3]

  • The Problem: Automated peak pickers often identify this as two separate impurity peaks rather than one carbon signal.[3]

  • The Solution: Always look for two peaks of equal height separated by ~240-250 Hz in the 155-165 ppm region.

Solvent Alternative: DMSO- vs.

Changing the solvent is not just about solubility; it is a diagnostic tool.

  • In

    
    :  The benzylic hydroxyl proton (
    
    
    
    ) exchanges rapidly or hydrogen bonds intramolecularly. The C7 shift is ~61.5 ppm.[3]
  • In DMSO-

    
    :  DMSO is a strong Hydrogen Bond acceptor. It "locks" the 
    
    
    
    proton.[3]
    • Effect: The C7 signal often shifts downfield (deshielded) by 1-2 ppm (to ~63.0 ppm).

    • Utility: If C7 overlaps with a methoxy group in Chloroform, switching to DMSO will resolve them.[3]

Part 5: Visualization of Assignment Logic

The following diagram illustrates the decision tree a scientist should use to assign the aromatic carbons in this molecule, prioritizing Coupling Constants (


) over Chemical Shifts (

).

NMR_Assignment_Logic Start Start: Analyze Aromatic Region (100 - 165 ppm) SplitCheck Is the signal a Doublet? Start->SplitCheck CalcJ Calculate J_CF (Hz) (Difference in Hz between peaks) SplitCheck->CalcJ Yes Check Solvents/Impurities Check Solvents/Impurities SplitCheck->Check Solvents/Impurities No (Singlet) HugeJ J ≈ 240-250 Hz CalcJ->HugeJ LargeJ J ≈ 20-25 Hz CalcJ->LargeJ MedJ J ≈ 7-10 Hz CalcJ->MedJ SmallJ J < 5 Hz CalcJ->SmallJ AssignC5 Assign C5 (Ipso) Attached directly to F HugeJ->AssignC5 AssignOrtho Assign C4 or C6 (Ortho) Use HSQC to distinguish LargeJ->AssignOrtho AssignMeta Assign C1 or C3 (Meta) C3 is further deshielded by OMe MedJ->AssignMeta AssignPara Assign C2 (Para) Deshielded by OMe SmallJ->AssignPara

Figure 1: Logical workflow for assigning 13C signals in fluorinated aromatics. Note that coupling magnitude (


) is the primary identifier for position relative to the Fluorine atom.

Part 6: References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3][8] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[2][3] [Link]

  • Dolbier, W. R. (2009).[3] Guide to Fluorine NMR for Organic Chemists. Wiley.[3] (Reference for standard J-coupling ranges in aromatic systems). [Link]

  • Reich, H. J. (2024).[3] Structure Determination Using NMR: 13C-19F Couplings. University of Wisconsin-Madison. [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[3] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[3] (Source for substituent chemical shift additivity rules). [Link]

Sources

Comparative

Advanced Characterization of (5-Fluoro-2,3-dimethoxyphenyl)methanol: Mass Spectrometry Fragmentation Guide

Executive Summary This guide provides a technical analysis of the mass spectrometry (MS) behavior of (5-Fluoro-2,3-dimethoxyphenyl)methanol (CAS: 1378794-80-9), a critical intermediate in the synthesis of fluorinated pha...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the mass spectrometry (MS) behavior of (5-Fluoro-2,3-dimethoxyphenyl)methanol (CAS: 1378794-80-9), a critical intermediate in the synthesis of fluorinated pharmaceuticals.

Precise structural verification of this compound is challenging due to the existence of multiple positional isomers (e.g., 3-fluoro-4,5-dimethoxy analogs). This guide compares Electron Impact (EI) and Electrospray Ionization (ESI) methodologies, establishing EI as the superior "product" for structural fingerprinting while evaluating ESI as the high-sensitivity "alternative" for pharmacokinetic (PK) quantification.

Part 1: Technique Comparison (EI vs. ESI)

For researchers characterizing (5-Fluoro-2,3-dimethoxyphenyl)methanol, the choice of ionization method dictates the quality of structural data. The following comparison evaluates the "Structural Fingerprint" (EI) against the "Soft Detection" (ESI) alternative.

Comparative Performance Matrix
FeatureMethod A: Electron Impact (EI) Method B: Electrospray Ionization (ESI)
Primary Utility Structural Identification & Isomer DifferentiationQuantification (PK/PD studies)
Ionization Energy Hard (70 eV)Soft (Thermal/Voltage)
Molecular Ion (M⁺) Distinct (m/z 186), often 10-30% intensityDominant [M+H]⁺ (m/z 187) or [M+Na]⁺ (m/z 209)
Fragmentation Rich, reproducible pattern (Fingerprint)Minimal (Requires MS/MS CID for fragments)
Isomer Specificity High (Ortho-effects visible)Low (Isomers often co-elute with identical mass)
LOD (Limit of Detection) Mid-range (ng level)Ultra-low (pg level)

Expert Insight: Use EI-GC-MS during the synthetic optimization phase to verify the 2,3-dimethoxy substitution pattern. Use ESI-LC-MS/MS only for final purity checks or biological assays where sensitivity overrides structural granularity.

Part 2: Fragmentation Mechanics (EI-MS)

The fragmentation of (5-Fluoro-2,3-dimethoxyphenyl)methanol under EI conditions (70 eV) is driven by the stability of the benzylic cation and the specific "ortho effect" provided by the 2-methoxy group.

Key Fragmentation Pathways
  • Molecular Ion (M⁺, m/z 186): The radical cation is formed by removing a non-bonding electron from the oxygen of the methoxy or hydroxyl group.

  • Benzylic Cleavage (Base Peak, m/z 169):

    • Mechanism: Loss of the hydroxyl radical (•OH).[1][2][3]

    • Driving Force: Formation of the resonance-stabilized 5-fluoro-2,3-dimethoxybenzyl cation . This ion often rearranges to a substituted tropylium ion structure, which is exceptionally stable.

    • Note: This is the diagnostic peak for benzyl alcohols.

  • Ortho-Effect Dehydration (m/z 168):

    • Mechanism: Loss of water (H₂O).[4]

    • Specificity: The 2-methoxy group (ortho to the methanol arm) facilitates a 6-membered transition state, allowing hydrogen transfer and water elimination. This pathway is significantly suppressed in meta or para isomers, making m/z 168 a key differentiator.

  • Sequential Methoxy Losses (m/z 154, 139):

    • The m/z 169 ion loses a methyl radical (•CH₃) to form a quinoid-like ion (m/z 154).

    • Further loss of CO (28 Da) or CH₂O (30 Da) degrades the ring system.

Visualization: Fragmentation Pathway

The following diagram illustrates the causal relationships between the molecular ion and its primary fragments.

Fragmentation cluster_legend Diagnostic Value M_Ion Molecular Ion (M+) m/z 186 [C9H11FO3]+. Frag_169 Benzyl Cation (Base Peak) m/z 169 [C9H10FO2]+ M_Ion->Frag_169 - •OH (17 Da) Benzylic Cleavage Frag_168 Ortho-Elimination m/z 168 [C9H9FO2]+. M_Ion->Frag_168 - H2O (18 Da) Ortho Effect Frag_154 Demethylation m/z 154 [C8H7FO2]+. Frag_169->Frag_154 - •CH3 (15 Da) Frag_139 Ring Degradation m/z 139 [C7H4FO]+ Frag_154->Frag_139 - CH3/CO

Caption: Figure 1. EI-MS fragmentation tree for (5-Fluoro-2,3-dimethoxyphenyl)methanol. The m/z 168 pathway is diagnostic for the ortho-substitution pattern.

Part 3: Differentiation from Isomers

A critical challenge in drug development is distinguishing the target compound from isomers like (3-Fluoro-4,5-dimethoxyphenyl)methanol .

Diagnostic FeatureTarget: 5-Fluoro-2,3-dimethoxy Alternative: 3-Fluoro-4,5-dimethoxy
[M-H₂O]⁺ (m/z 168) Prominent. Proximity of 2-OMe and CH₂OH allows facile H-transfer.Weak/Absent. No ortho-methoxy group to facilitate cyclic transition state.
[M-OH]⁺ (m/z 169) Base Peak (100%)Base Peak (100%)
Fragment Ratio (168/169) High (>10%)Low (<2%)

Protocol for Validation: To confirm the 2,3-substitution, calculate the intensity ratio of m/z 168 to m/z 169. A ratio significantly above 0.05 indicates the presence of the ortho (2,3) isomer.

Part 4: Experimental Protocols

Protocol A: GC-MS Structure Confirmation (Recommended)

This protocol ensures reproducible fragmentation for library matching.

  • Sample Prep: Dissolve 1 mg of compound in 1 mL Methanol (HPLC grade).

  • Inlet: Splitless mode, 250°C.

  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Start: 60°C (Hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Hold: 3 mins.

  • MS Source: Electron Impact (EI), 70 eV, 230°C.

  • Scan Range: m/z 40–350.

Protocol B: ESI-MS/MS for Quantification
  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).

  • Ionization: Positive Mode (ESI+).

  • Precursor Ion: Select m/z 209 [M+Na]⁺ or 187 [M+H]⁺.

  • Collision Energy: Ramp 10–30 eV to generate daughter ions (typically m/z 169 and 154).

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 2,3-Dimethoxybenzyl alcohol. National Institute of Standards and Technology. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for benzylic cleavage mechanisms).
  • PubChem. (2024). Compound Summary: (5-Fluoro-2-methoxyphenyl)methanol.[5] National Library of Medicine. [Link]

  • Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.

Sources

Validation

IR Spectroscopy Characteristic Peaks for (5-Fluoro-2,3-dimethoxyphenyl)methanol

This guide outlines the characteristic Infrared (IR) spectroscopy features of (5-Fluoro-2,3-dimethoxyphenyl)methanol (CAS 1378794-80-9).[1] It is designed for analytical chemists and process development scientists requir...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the characteristic Infrared (IR) spectroscopy features of (5-Fluoro-2,3-dimethoxyphenyl)methanol (CAS 1378794-80-9).[1] It is designed for analytical chemists and process development scientists requiring robust identification methods for this specific fluorinated intermediate, particularly to distinguish it from its aldehyde precursor and non-fluorinated analogs during synthesis.

A Comparative Technical Guide for Structural Validation

Executive Summary & Compound Identity

Target Compound: (5-Fluoro-2,3-dimethoxyphenyl)methanol CAS Registry Number: 1378794-80-9 Molecular Formula: Cngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


H

FO

Molecular Weight: 186.18 g/mol [2]

Core Application: This compound is a critical benzyl alcohol intermediate, often used in the synthesis of substituted benzamides and dopamine antagonists. Its structural integrity is defined by three distinct functionalities: a primary alcohol tail, a 2,3-dimethoxy core, and a 5-fluoro substituent.

The Analytical Challenge: The IR spectrum of this molecule is dominated by intense ether (C-O) and fluoro-arene (C-F) bands in the fingerprint region (1000–1300 cmngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


), creating a "super-band" complex. This guide provides the deconvolution strategy to distinguish this target from its metabolic or synthetic impurities, specifically 5-Fluoro-2,3-dimethoxybenzaldehyde  (oxidation impurity) and 2,3-Dimethoxybenzyl alcohol  (des-fluoro impurity).

Spectral Fingerprint Analysis

The IR spectrum should be analyzed in three distinct zones to confirm identity and purity.

Zone 1: High-Frequency Region (4000 – 2800 cm )

diagnostic for the Alcohol moiety[1]

Vibration ModeFrequency (cmngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)
IntensityDescription
O-H Stretch 3200 – 3450 Broad, StrongCharacteristic H-bonded hydroxyl group. Absence indicates oxidation to aldehyde.
C-H Stretch (Ar) 3000 – 3100WeakAromatic C-H stretching vibrations (C4-H, C6-H).
C-H Stretch (Alk) 2830 – 2960MediumMethyl (O-CH

) and Methylene (-CH

-) symmetric/asymmetric stretches.
Zone 2: The "Super-Band" Fingerprint Region (1500 – 1000 cm )

diagnostic for the Fluorinated Ether Core

This region is the most complex due to the overlap of C-F and C-O stretches.

Vibration ModeFrequency (cmngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)
IntensityDescription
Ar-F Stretch 1200 – 1260 Very Strong The C-F stretch is intense and often merges with the asymmetric C-O-C stretch of the methoxy groups.
C-O Stretch (Ether) 1230 – 1275StrongAsymmetric stretch of Ar-O-CH

.
C-O Stretch (Alc) 1000 – 1050 StrongPrimary alcohol C-O stretch. Critical for distinguishing from non-alcohol impurities.
Ar C=C Stretch 1580 – 1610MediumAromatic ring breathing modes.
Ar C=C Stretch 1480 – 1500MediumSecondary aromatic ring band.
Zone 3: Low-Frequency Region (< 1000 cm )

diagnostic for Substitution Pattern[1]

The 1,2,3,5-substitution pattern results in isolated aromatic protons at positions 4 and 6.

  • Isolated Ar-H OOP Bending: ~850 – 890 cmngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     (Medium/Weak).
    
  • Ring Deformation: < 700 cm

    
    .
    

Comparative Diagnostics: Distinguishing Alternatives

In a drug development context, "performance" equates to the ability to detect impurities. The table below contrasts the Target against its two most common structural analogs.

Comparison Table: Target vs. Critical Impurities
FeatureTarget: (5-Fluoro-2,3-dimethoxy...)Impurity A: Aldehyde PrecursorImpurity B: Des-fluoro Analog
Structure Alcohol (-CH

OH)
Aldehyde (-CHO)Non-fluorinated (H instead of F)
Key Indicator Broad O-H (3300 cm

)
Sharp C=O (1680 cm

)
Missing C-F band
1650-1750 cm

Silent (No peaks)Strong Peak (C=O) Silent
1200-1260 cm

Very Intense (C-F + C-O) Strong (C-O only)Strong (C-O only)
2700-2850 cm

Standard Alkyl C-HFermi Doublet (Aldehyde C-H)Standard Alkyl C-H

Technical Insight: The presence of a sharp peak at ~1680 cm


 is the most sensitive indicator of incomplete reduction (presence of aldehyde). The intensity of the band at ~1250 cm

will be significantly higher in the target compound compared to the des-fluoro analog due to the additive dipole moment of the C-F bond.

Experimental Protocol for Validation

To ensure reproducible spectral data, follow this self-validating protocol.

Method: Attenuated Total Reflectance (ATR) FT-IR

Rationale: ATR is preferred over KBr pellets for benzyl alcohols to avoid moisture absorption (hygroscopicity) which can artificially broaden the O-H region.

  • Crystal Selection: Diamond or ZnSe crystal (Diamond preferred for durability against fluorinated compounds).

  • Background Scan: 32 scans, air background.

  • Sample Loading: Apply ~5-10 mg of solid/oil directly to the crystal.

  • Compression: Apply high pressure to ensure intimate contact (critical for the solid phase).

  • Acquisition: 4 cm

    
     resolution, 32-64 scans.
    
  • Validation Check:

    • Pass: Distinct peaks at ~3300 (O-H) and ~1030 (C-O alcohol).

    • Fail (Wet): O-H band > 400 cm

      
       wide (sample contains water).
      
    • Fail (Oxidized): Shoulder or peak visible at 1680 cm

      
      .
      

Structural Visualization & Logic Flow

The following diagram illustrates the logical flow for assigning the IR spectrum to the molecular structure.

IR_Assignment Compound (5-Fluoro-2,3-dimethoxyphenyl)methanol OH_Group Primary Alcohol (-CH2OH) Compound->OH_Group Methoxy Dimethoxy Core (2,3-OMe) Compound->Methoxy Fluoro Aryl Fluoride (5-F) Compound->Fluoro Peak_OH Broad Band 3200-3450 cm-1 OH_Group->Peak_OH Stretch Peak_CO_Alc Strong Band 1000-1050 cm-1 OH_Group->Peak_CO_Alc C-O Stretch Peak_CO_Ether Strong Band 1230-1275 cm-1 Methoxy->Peak_CO_Ether Asym Stretch Peak_CF Very Strong Band 1200-1260 cm-1 Fluoro->Peak_CF C-F Stretch SuperBand SUPER-BAND Complex Overlap (1200-1280 cm-1) Peak_CO_Ether->SuperBand Peak_CF->SuperBand

Caption: Logical mapping of functional groups to specific IR spectral regions. Note the convergence of Ether and Fluoro signals into a diagnostic "Super-Band".

References

  • Compound Identification (CAS)

    • National Library of Medicine (PubChem). (5-Fluoro-2-methoxyphenyl)methanol (Closest Analog Record & CAS Source).[1] Retrieved from .[3]

    • BLDpharm. Product Catalog: (5-Fluoro-2,3-dimethoxyphenyl)methanol (CAS 1378794-80-9).[1][2] Retrieved from .

  • IR Interpretation Standards

    • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[4] (Standard text for C-F and Ar-O-C assignments).

    • NIST Chemistry WebBook.[5] IR Spectrum of 2,3-Dimethoxybenzyl alcohol. Retrieved from .

  • Experimental Validation

    • Comparison of Aldehyde vs. Alcohol IR characteristics.[6] LibreTexts Chemistry. Retrieved from .

Sources

Validation

A Comparative Guide to the Crystallography of Fluorinated Dimethoxybenzyl Alcohols: An In-Depth Technical Analysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. T...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique electronic properties of fluorine can profoundly influence a molecule's conformation, metabolic stability, and binding affinity to biological targets. This guide provides a comparative analysis of the X-ray crystallography data for fluorinated versus non-fluorinated dimethoxybenzyl alcohols, offering insights into the structural impact of fluorination on this important class of chemical building blocks.

While a comprehensive public database of experimentally determined crystal structures for all isomers of fluorinated dimethoxybenzyl alcohols remains to be fully established, this guide synthesizes available crystallographic data from closely related analogues and foundational principles of fluorine chemistry to provide a robust predictive framework. By examining the known crystal structure of a key non-fluorinated precursor and analyzing the well-documented effects of fluorination on aromatic systems, we can infer the likely conformational and packing arrangements of their fluorinated counterparts.

This guide also serves as a practical resource for researchers, providing detailed experimental protocols to obtain high-quality single crystals of the target compounds, thereby encouraging the expansion of the crystallographic database for this critical family of molecules.

The Influence of Fluorine on Crystal Packing: A Tale of Competing Interactions

The introduction of fluorine into an aromatic ring introduces a host of competing intermolecular interactions that dictate the final crystal packing arrangement. While the high electronegativity of fluorine might suggest a propensity for strong hydrogen bonding, the reality is more nuanced. The C-F bond, being a weak hydrogen bond acceptor, often participates in a variety of non-covalent interactions, including C−H···F interactions, which play a significant role in the supramolecular architecture.[1]

Furthermore, the substitution of hydrogen with the larger fluorine atom induces steric effects and alters the electrostatic potential of the aromatic ring. This can lead to significant changes in crystal packing, often disrupting the common herringbone packing motif observed in many non-fluorinated aromatics in favor of columnar or lamellar structures.[2][3] These changes are driven by a complex interplay of dipole-dipole interactions, π-π stacking, and the aforementioned weak hydrogen bonds.

Comparative Crystallographic Analysis: 2,6-Dimethoxybenzyl Bromide as a Non-Fluorinated Archetype

To date, a complete set of crystal structures for all dimethoxybenzyl alcohol isomers is not publicly available. However, the crystal structure of the closely related 2,6-dimethoxybenzyl bromide provides a valuable non-fluorinated benchmark.[3][4]

Compound CSD Refcode Space Group Key Intermolecular Interactions
2,6-Dimethoxybenzyl BromideNot publicly availableP2₁/cC-H···O, C-H···π, Br···π

Data synthesized from the publication "2,6-Dimethoxybenzyl Bromide" in Molbank.[3][4]

In the crystal structure of 2,6-dimethoxybenzyl bromide, the molecule adopts a largely planar conformation, with the C-Br bond oriented perpendicular to the plane of the aromatic ring.[3][4] The crystal packing is stabilized by a network of weak C-H···O interactions involving the methoxy groups and C-H···π interactions.

Predicted Impact of Fluorination on Dimethoxybenzyl Alcohols

Based on established principles from the literature, the introduction of fluorine onto the dimethoxybenzyl alcohol scaffold is predicted to have the following effects on its crystal structure:

  • Alteration of Hydrogen Bonding Networks: The presence of a C-F bond will introduce the possibility of intramolecular O-H···F hydrogen bonds, which could influence the conformation of the benzyl alcohol moiety. Intermolecularly, C-H···F interactions are likely to play a significant role in the overall packing.

  • Modification of π-π Stacking: Fluorination significantly alters the quadrupole moment of the aromatic ring. This is expected to disrupt the typical π-π stacking interactions observed in non-fluorinated analogues and may favor offset or edge-to-face arrangements.[5]

  • Increased Likelihood of Polymorphism: The subtle balance of weak interactions introduced by fluorine can lead to the formation of multiple crystalline forms (polymorphs), each with distinct physicochemical properties.

Experimental Protocol for the Crystallization of Fluorinated Dimethoxybenzyl Alcohols

For researchers seeking to obtain definitive crystallographic data for fluorinated dimethoxybenzyl alcohols, the following experimental workflow provides a robust starting point.

I. Material Purification

High-purity starting material is paramount for successful crystallization.

  • Column Chromatography: Purify the synthesized fluorinated dimethoxybenzyl alcohol using silica gel column chromatography. A gradient elution system (e.g., hexane/ethyl acetate) is recommended to ensure the separation of any closely related impurities.

  • Recrystallization: Further purify the compound by recrystallization from a suitable solvent system. A solvent screen should be performed to identify optimal conditions. Common solvents to test include:

    • Hexane

    • Ethyl Acetate

    • Dichloromethane

    • Methanol

    • Acetonitrile

    • And mixtures thereof.

II. Crystallization Techniques

Several techniques can be employed to grow single crystals suitable for X-ray diffraction.

  • Slow Evaporation:

    • Dissolve the purified compound in a suitable solvent (or solvent mixture) to near saturation in a clean vial.

    • Loosely cap the vial to allow for slow evaporation of the solvent at room temperature.

    • Monitor the vial for crystal growth over several days to weeks.

  • Vapor Diffusion (Liquid-Liquid):

    • Dissolve the compound in a small amount of a relatively non-volatile, good solvent (e.g., dichloromethane or ethyl acetate).

    • Place this solution in a small, open vial.

    • Place the small vial inside a larger, sealed vial containing a more volatile, poor solvent (the precipitant, e.g., hexane or pentane).

    • Over time, the precipitant will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting crystal growth.

  • Cooling Crystallization:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Slowly cool the solution to room temperature, and then to a lower temperature (e.g., 4 °C).

    • The gradual decrease in temperature will reduce solubility and induce crystallization.

III. Crystal Mounting and Data Collection
  • Crystal Selection: Using a microscope, select a single, well-formed crystal with sharp edges and no visible defects.

  • Mounting: Carefully mount the selected crystal on a cryoloop.

  • X-ray Diffraction: Collect diffraction data using a single-crystal X-ray diffractometer.

Logical Workflow for Crystallographic Analysis

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_analysis X-ray Diffraction & Analysis Synthesis Synthesize Fluorinated Dimethoxybenzyl Alcohol Purification Purify via Chromatography & Recrystallization Synthesis->Purification Solvent_Screen Solvent Screening Purification->Solvent_Screen Crystal_Growth Grow Single Crystals (Evaporation, Diffusion, Cooling) Solvent_Screen->Crystal_Growth Data_Collection Data Collection (Single-Crystal XRD) Crystal_Growth->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Data_Analysis Comparative Analysis of Packing & Interactions Structure_Solution->Data_Analysis

Caption: Experimental workflow for obtaining and analyzing X-ray crystallography data.

The Impact of Fluorination on Molecular Interactions

molecular_interactions cluster_non_fluorinated Non-Fluorinated System cluster_fluorinated Fluorinated System A Dimethoxybenzyl Alcohol B C-H...O Interactions A->B C π-π Stacking (Herringbone) A->C D van der Waals Forces A->D X Fluorinated Dimethoxybenzyl Alcohol A->X Fluorination Y C-H...F Interactions (Weak H-bonds) X->Y Z Altered π-π Stacking (e.g., Columnar) X->Z W Dipole-Dipole Interactions X->W

Caption: Predicted shift in intermolecular forces upon fluorination.

Conclusion

The strategic fluorination of dimethoxybenzyl alcohols represents a powerful tool for fine-tuning the properties of these versatile building blocks. While a complete crystallographic picture is still emerging, this guide provides a foundational understanding of the expected structural consequences of fluorination. By combining the analysis of known non-fluorinated analogues with established principles of fluorine-involved intermolecular interactions, researchers can make more informed decisions in their synthetic and drug discovery endeavors. The provided experimental protocols are intended to empower researchers to contribute to the growing body of knowledge in this area by determining the crystal structures of these and other important fluorinated molecules.

References

  • Partial fluorination overcomes herringbone crystal packing in small polycyclic aromatics. Organic Letters, 2005 , 7(6), 1067-1068. [Link]

  • Aitken, R. A., Saab, E. A., & Slawin, A. M. Z. (2021). 2,6-Dimethoxybenzyl Bromide. Molbank, 2021(3), M1277. [Link]

  • Thalladi, V. R., Weiss, H.-C., Bläser, D., Boese, R., Nangia, A., & Desiraju, G. R. (1998). C−H···F Interactions in the Crystal Structures of Some Fluorobenzenes. Journal of the American Chemical Society, 120(34), 8702–8710. [Link]

  • Kolev, T., Stoyanov, S., & Petkov, I. (2023). The previously unknown crystal structure of 2,6-dibromo-3,4,5-trimethoxybenzoic acid was determined employing state-of-the-art Hirshfeld atom refinement and the crystal packing was analysed using Hirshfeld surface analysis. Acta Crystallographica Section E: Crystallographic Communications, 79(10). [Link]

  • Hunter, C. A., Singh, J., & Thornton-Pett, M. (1997). Influence of fluorine on aromatic interactions. Journal of the Chemical Society, Faraday Transactions, 93(17), 3127–3132. [Link]

  • Aitken, R. A., Saab, E. A., & Slawin, A. M. Z. (2021). 2,6-Dimethoxybenzyl Bromide. Molbank, 2021(3), M1277. [Link]

Sources

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